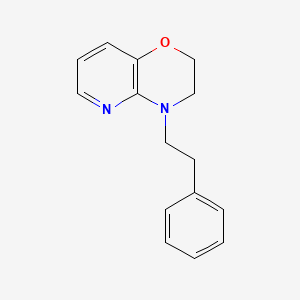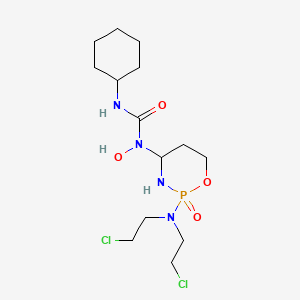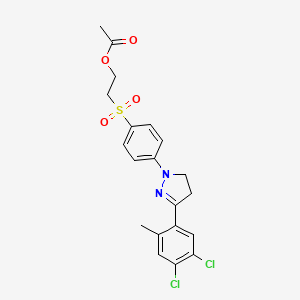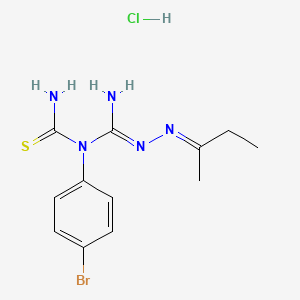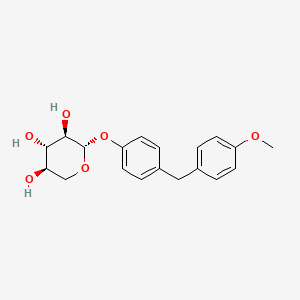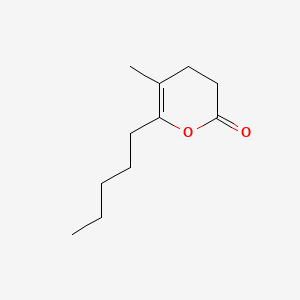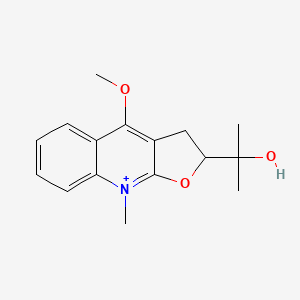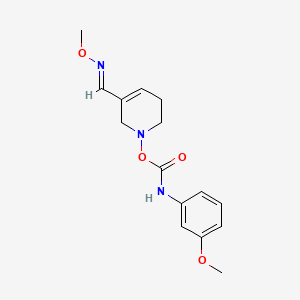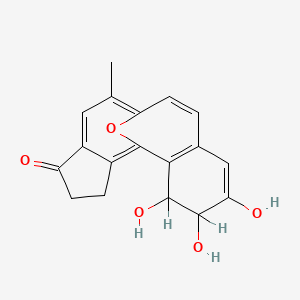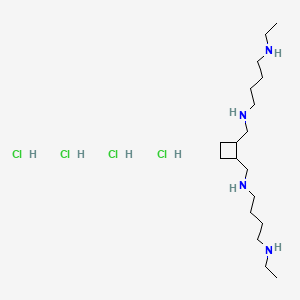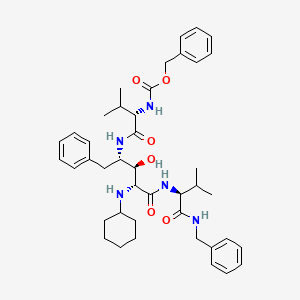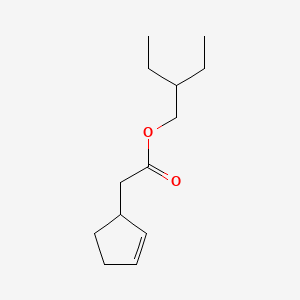
2-Ethylbutyl cyclopent-2-ene-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl cyclopent-2-ene-1-acetate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . It is a colorless liquid with a pleasant vanilla and fruity aroma . This compound is primarily used as a fragrance ingredient in various cosmetic and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylbutyl cyclopent-2-ene-1-acetate can be synthesized through the esterification of cyclopent-2-ene-1-acetic acid with 2-ethyl-1-butanol . The reaction typically involves the use of an esterification agent such as sulfuric acid or an acid anhydride/acid catalyst . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalyst: Sulfuric acid or other acid catalysts are commonly used to speed up the reaction.
Solvent: The reaction may be conducted in an organic solvent to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactant Purity: High-purity reactants are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reactors equipped with temperature control and mixing capabilities are employed.
Purification: The product is purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl cyclopent-2-ene-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylbutyl cyclopent-2-ene-1-acetate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry as a component of perfumes and personal care products.
Mécanisme D'action
The mechanism of action of 2-ethylbutyl cyclopent-2-ene-1-acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . The compound’s ester group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylbutyl acetate: Similar ester structure but lacks the cyclopentene ring.
Cyclopent-2-ene-1-acetic acid: The parent acid of the ester.
2-Ethyl-1-butanol: The alcohol component used in the synthesis of the ester.
Uniqueness
2-Ethylbutyl cyclopent-2-ene-1-acetate is unique due to its combination of a cyclopentene ring and an ester group, which imparts distinct chemical and olfactory properties. Its pleasant aroma and stability make it a valuable ingredient in the fragrance industry .
Propriétés
Numéro CAS |
94278-39-4 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-ethylbutyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C13H22O2/c1-3-11(4-2)10-15-13(14)9-12-7-5-6-8-12/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
Clé InChI |
KCCAJFPBAQGCQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)CC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


